1-(1-Cyclopropylideneethyl)-2-methoxybenzene, also known as 1-(cyclopropylideneethyl)-4-methoxybenzene, is an organic compound characterized by a methoxy group attached to a benzene ring and a cyclopropylidene group linked to an ethylene moiety. The molecular formula of this compound is , and it features a unique structure that contributes to its chemical properties and potential biological activities. The presence of the cyclopropylidene group introduces strain and reactivity, making this compound an interesting subject for chemical research and applications.
The synthesis of 1-(1-cyclopropylideneethyl)-2-methoxybenzene can be achieved through several methods:
1-(1-Cyclopropylideneethyl)-2-methoxybenzene has potential applications in various fields:
Interaction studies involving 1-(1-cyclopropylideneethyl)-2-methoxybenzene focus on its binding affinity with biological targets. Preliminary data suggest interactions with:
These interactions highlight the importance of further research into the pharmacological profile of this compound .
Similar compounds include:
| Compound | Structure Type | Unique Features |
|---|---|---|
| 1-(1-Cyclopropylideneethyl)-2-methoxybenzene | Aromatic + Cyclopropane | High reactivity due to cyclopropylidene strain |
| 4-Methoxybenzaldehyde | Aromatic Aldehyde | Simple structure; no cyclopropane involvement |
| Cyclopropylmethanol | Saturated Alcohol | Lacks double bond; less reactive |
| Allylphenols | Aromatic + Alkene | Different reactivity patterns; no cyclopropane |
This comparison emphasizes the unique structural characteristics of 1-(1-cyclopropylideneethyl)-2-methoxybenzene, particularly its cyclopropylidene group, which contributes to its distinctive chemical behavior and potential utility in various applications.
1-(1-Cyclopropylideneethyl)-2-methoxybenzene represents a unique chemical structure featuring a cyclopropylidene moiety attached to an ethyl group, which is further connected to a methoxybenzene ring [1] [3]. The synthesis and reactivity of this compound involve several specialized methodologies that exploit the distinctive properties of cyclopropane rings and their derivatives [3] [7]. This article explores the various synthetic approaches and reaction mechanisms relevant to this compound, focusing on cyclopropane ring formation, palladium-catalyzed cross-coupling, electrochemical oxidative techniques, and strain-release driven transformations [7] [9].
The synthesis of 1-(1-cyclopropylideneethyl)-2-methoxybenzene necessitates efficient strategies for cyclopropane ring formation [3] [23]. Several methodologies have been developed for constructing the cyclopropane moiety, which can be broadly categorized into two major synthetic approaches [3] [24].
The addition of carbenes or carbenoid species to alkenes represents one of the most versatile methods for cyclopropane ring formation [23] [24]. In the context of synthesizing 1-(1-cyclopropylideneethyl)-2-methoxybenzene, this approach involves the reaction of a suitable alkene precursor with a carbene or carbenoid reagent [24] [25].
The Simmons-Smith reaction is particularly valuable for this purpose, utilizing iodomethylzinc iodide as the reactive carbenoid species [23] [25]. This reagent is typically generated from the reaction between diiodomethane and a zinc-copper couple [23] [24]. The reaction proceeds through a concerted mechanism, preserving the stereochemistry of the alkene substrate [24] [25].
| Carbene Source | Reaction Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Diazomethane | Photolysis, 25°C | 45-60 | Moderate |
| Diiodomethane/Zn-Cu | Et₂O, 0-25°C | 65-80 | High |
| Dihalocarbenes (CHCl₃/KOH) | Phase transfer, 25°C | 55-70 | Moderate |
| Diazo compounds/Rh catalyst | DCM, 25°C | 70-85 | Very high |
Table 1: Comparison of different carbene-based cyclopropanation methods applicable to the synthesis of cyclopropylidene precursors [23] [24] [25].
Another approach involves the use of diazo compounds such as diazomethane, which can react with olefins to form cyclopropanes through a two-step process [24] [25]. The initial step involves a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which subsequently undergoes denitrogenation either photochemically or by thermal decomposition to yield the cyclopropane ring [24] [25]. This method, also known as the Kishner cyclopropane synthesis, can be effectively applied to create the cyclopropylidene moiety required for 1-(1-cyclopropylideneethyl)-2-methoxybenzene [23] [24].
Intramolecular cyclization reactions offer another strategic pathway for constructing the cyclopropane ring in 1-(1-cyclopropylideneethyl)-2-methoxybenzene [23] [29]. These methods typically involve primary haloalkanes bearing appropriately positioned electron-withdrawing groups [23] [25]. Treatment with a strong base generates a carbanion that undergoes cyclization in a 3-exo-trig manner, with displacement of the halide leaving group [23] [29].
For methylenecyclopropane derivatives, which are precursors to cyclopropylidene compounds, intramolecular cyclization can be achieved via the reaction of methallyl chloride with strong bases such as sodium amide-sodium tert-butoxide or sodium bis(trimethylsilyl)amide followed by sodium tert-butoxide [13] [23]. This approach yields methylenecyclopropane with moderate to good yields (43-72%), which can be further functionalized to obtain the desired cyclopropylidene structure [13] [23].
Recent advances in cyclopropanation methodologies have also explored the use of Lewis acid-mediated nucleophilic attack of olefins onto epoxides [25] [29]. This approach offers high stereospecificity and broad substrate scope, making it potentially applicable to the synthesis of functionalized cyclopropylidene derivatives [25] [29].
Palladium-catalyzed cross-coupling reactions represent powerful tools for constructing carbon-carbon bonds in complex organic molecules, including 1-(1-cyclopropylideneethyl)-2-methoxybenzene [4] [11]. These methodologies enable the efficient incorporation of the cyclopropyl moiety into aromatic systems under mild conditions with high functional group tolerance [11] [26].
The Suzuki-Miyaura cross-coupling reaction has emerged as a particularly valuable approach for introducing cyclopropyl groups into aromatic frameworks [11] [26]. This methodology involves the palladium-catalyzed coupling of cyclopropylboronic acids or their derivatives with aryl halides [26] [30].
For the synthesis of 1-(1-cyclopropylideneethyl)-2-methoxybenzene, the Suzuki-Miyaura coupling can be employed to connect a suitable cyclopropyl building block with a functionalized methoxybenzene derivative [11] [26]. The reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl halide to palladium(0), transmetalation with the cyclopropylboron reagent, and reductive elimination to form the desired carbon-carbon bond [26] [30].
Recent developments have expanded the scope of this methodology to include the use of potassium cyclopropyltrifluoroborates, which offer enhanced stability compared to cyclopropylboronic acids [26] [30]. These reagents have been successfully employed in the cross-coupling with various aryl chlorides, including electron-rich, electron-poor, and hindered substrates, providing access to a diverse range of cyclopropyl-substituted aromatics [26] [30].
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 28-45 |
| Pd(dppf)Cl₂ | - | K₂CO₃ | THF/H₂O | 80 | 15-21 |
| Pd(OAc)₂ | CataCXium A | K₃PO₄ | Dioxane/H₂O | 100 | 75-95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/H₂O | 80 | 65-85 |
Table 2: Reaction conditions for Suzuki-Miyaura cross-coupling of cyclopropyl derivatives with aryl halides [11] [26] [30].
Another innovative approach involves the direct palladium-catalyzed cross-coupling of cyclopropenyl esters with aryl iodides [4] [11]. This methodology enables the construction of cyclopropene derivatives bearing a variety of substitution patterns [4] [11]. The reaction is largely insensitive to the electronic nature of the coupling partner and employs tetramethylammonium acetate as an effective organic base [4] [11].
Mechanistic studies of this transformation have revealed that carbon-hydrogen bond cleavage is involved in the turnover-limiting step, as evidenced by an observed kinetic isotope effect of 2.5 [4] [11]. This method provides a rapid and efficient route to cyclopropenes whose preparation previously required the use of more toxic reagents [4] [11].
For the synthesis of 1-(1-cyclopropylideneethyl)-2-methoxybenzene, this approach could be adapted by employing a suitable cyclopropenyl ester precursor and a 2-methoxyphenyl iodide coupling partner [4] [11]. Subsequent functionalization of the cyclopropene product would then yield the desired cyclopropylidene structure [4] [11].
Electrochemical methods offer sustainable and scalable strategies for carbon-carbon bond transformations, providing alternatives to traditional chemical approaches that often require noble metal catalysts and stoichiometric oxidants [5] [12]. In the context of 1-(1-cyclopropylideneethyl)-2-methoxybenzene, electrochemical oxidative C-C bond cleavage techniques can be employed for both synthetic and degradative purposes [5] [12].
Recent advances in electrochemistry have enabled the development of efficient methods for the ring-opening functionalization of methylenecyclopropanes (MCPs) via C-C bond cleavage in the presence of alcohols [1] [5]. This approach avoids the use of external oxidants and demonstrates good functional group tolerance [1] [5].
The electrochemical oxidative C-C bond cleavage of methylenecyclopropanes proceeds through a mechanism involving direct single-electron oxidation of the C-C bond, followed by ring opening to form the desired product [1] [5]. This methodology has been successfully applied to various methylenecyclopropane derivatives, including those bearing aromatic substituents similar to those found in 1-(1-cyclopropylideneethyl)-2-methoxybenzene [1] [5].
| Substrate | Electrolyte | Solvent | Current (mA) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1-(cyclopropylidenemethyl)-2-methoxybenzene | Bu₄NBF₄ | Methanol | 1 | 7 | Methyl 4-methoxy-4-(2-methoxyphenyl)butanoate | 58-76 |
| 1-(cyclopropylidenemethyl)-4-methoxybenzene | Bu₄NBF₄ | Methanol | 1 | 7 | Methyl 4-methoxy-4-(4-methoxyphenyl)butanoate | 65-78 |
| 2-(cyclopropylmethyl)-1,3,5-trimethylbenzene | Bu₄NBF₄ | Methanol | 1 | 10 | Ring-opened product | 45-60 |
Table 3: Electrochemical oxidative C-C bond cleavage of methylenecyclopropane derivatives [1] [5] [12].
Mechanistic studies have provided valuable insights into the electrochemical oxidative C-C bond cleavage of compounds related to 1-(1-cyclopropylideneethyl)-2-methoxybenzene [1] [12]. The reaction is initiated by single-electron oxidation at the anode, generating a radical cationic species [1] [12]. This intermediate undergoes nucleophilic attack by methoxide (generated at the cathode), leading to the formation of a radical species [1] [12].
The radical species subsequently releases the strain of the cyclopropyl ring via homolytic cleavage of the C-C bond, affording a radical anionic intermediate [1] [12]. This species is stabilized by hydrogen atom abstraction, and the resulting radical undergoes further one-electron oxidation followed by nucleophilic attack of hydroxide ion to generate the final product [1] [12].
Deuterium labeling experiments have confirmed this mechanistic pathway, demonstrating that the reaction proceeds via direct single-electron oxidation of the C-C bond of methylenecyclopropanes followed by ring opening [1] [5]. This understanding provides a foundation for developing more efficient and selective electrochemical methods for the functionalization of 1-(1-cyclopropylideneethyl)-2-methoxybenzene and related compounds [1] [5].
The inherent ring strain in cyclopropane derivatives, including 1-(1-cyclopropylideneethyl)-2-methoxybenzene, provides a powerful driving force for various chemical transformations [7] [9]. Strain-release driven reactions harness this energy to enable unique reactivity patterns that can be exploited for synthetic purposes [7] [9].
Cyclopropane rings possess significant angle strain (approximately 27.6 kcal/mol) due to the deviation of their internal angles (60°) from the ideal tetrahedral bond angle (109.5°) [9] [28]. This strain energy contributes to the enhanced reactivity of cyclopropane derivatives, making them valuable building blocks in organic synthesis [9] [28].
For 1-(1-cyclopropylideneethyl)-2-methoxybenzene, the cyclopropylidene moiety introduces additional strain due to the presence of the exocyclic double bond [9] [13]. This increased strain energy further activates the molecule toward various transformations, particularly those involving ring opening or rearrangement processes [9] [13].
Recent theoretical studies have demonstrated that electronic delocalization plays a key role alongside strain release in determining the reactivity of three-membered rings [9] [28]. This delocalization principle extends to various strained systems and provides a valuable framework for predicting activation barriers in reactions involving compounds like 1-(1-cyclopropylideneethyl)-2-methoxybenzene [9] [28].
Strain-release driven ring expansion represents a valuable transformation pathway for 1-(1-cyclopropylideneethyl)-2-methoxybenzene [7] [10]. These reactions typically involve the conversion of the three-membered cyclopropane ring to larger, less strained ring systems [7] [10].
One notable example is the gold-catalyzed ring expansion of methylenecyclopropanes to form cyclobutenes [10] [13]. This transformation proceeds through the formation of a gold(I) complex with the methylenecyclopropane, followed by ring expansion to generate a cyclobutene intermediate [10] [13]. For 1-(1-cyclopropylideneethyl)-2-methoxybenzene, this approach could provide access to valuable cyclobutene derivatives bearing the 2-methoxyphenyl substituent [10] [13].
Another significant transformation pathway involves formal cycloaddition reactions [10] [13]. Methylenecyclopropanes can participate in various cycloaddition processes, including formal (4+1) cycloadditions with suitable reaction partners [10] [13]. These reactions typically proceed through initial cyclopropanation followed by ring opening and subsequent cyclization steps [10] [13].
Recent advances have combined electrochemical methods with strain-release driven transformations to develop innovative synthetic approaches [8] [12]. Electrochemical oxidation can induce skeletal rearrangements of strained ring systems, providing sustainable and efficient pathways for the synthesis of diverse molecular architectures [8] [12].
For 1-(1-cyclopropylideneethyl)-2-methoxybenzene, electrochemical oxidation can trigger strain-release driven rearrangements of the cyclopropylidene moiety [8] [12]. This approach capitalizes on the inherent strain energy within the molecule and employs electrochemical conditions to facilitate selective carbon-carbon bond cleavage and subsequent transformations [8] [12].
| Transformation Type | Catalyst/Conditions | Ring System Formed | Strain Energy Change (kcal/mol) | Yield Range (%) |
|---|---|---|---|---|
| Ring Expansion | Au(I) catalyst | Cyclobutene | -5 to -8 | 60-85 |
| Formal Cycloaddition | Au(I) catalyst | Cyclopentene | -10 to -15 | 55-77 |
| Electrochemical Rearrangement | Electrochemical oxidation | Functionalized open-chain | -20 to -25 | 45-70 |
| Strain-Release Semipinacol | La(OTf)₃ | Rearranged cyclopropane | -3 to -6 | 65-75 |
Table 4: Strain-release driven transformations applicable to cyclopropylidene derivatives [7] [8] [9] [10].
| Signal (δ, ppm) | Integration | Multiplicity | Proton assignment | Literature reference |
|---|---|---|---|---|
| 7.72 – 7.60 | 1 H | doublet of doublets | aromatic hydrogen at position-6 (ortho to methoxy) | [1] |
| 7.25 – 7.18 | 1 H | multiplet | aromatic hydrogen at position-5 | [1] |
| 7.15 – 7.08 | 1 H | multiplet | aromatic hydrogen at position-3 | [1] |
| 6.95 – 6.88 | 1 H | triplet | aromatic hydrogen at position-4 | [1] |
| 3.86 | 3 H | singlet | methoxy methyl group | [1] |
| 2.04 | 3 H | singlet | vinylic methyl attached to the exocyclic double bond | chemical-shift correlation tables [2] [3] |
| 1.49 – 1.40 | 2 H | multiplet | cyclopropane methylene protons (C-3′) | [1] |
| 1.22 – 1.14 | 2 H | multiplet | cyclopropane methylene protons (C-2′) | [1] |
Key observations
| Signal (δ, ppm) | Carbon assignment | Comment / diagnostic value | Literature reference |
|---|---|---|---|
| 159.1 | aromatic carbon bearing the methoxy oxygen (C-2) | down-field shift from electron donation by oxygen | [8] [9] |
| 142.8 | quaternary vinylic carbon of cyclopropylidene | sp² carbon attached to methoxy-bearing ring | [1] |
| 129.7 | aromatic carbon C-1 | conserved with anisole family | [9] |
| 127.9 | aromatic carbon C-3 | [1] | |
| 124.1 | aromatic carbon C-4 | [1] | |
| 118.6 | aromatic carbon C-5 | [1] | |
| 111.9 | aromatic carbon C-6 | ortho to methoxy | [1] |
| 82.1 | tetra-substituted olefinic carbon (C-α) | deshielded by ring strain and conjugation | [1] |
| 56.8 | methoxy methyl carbon | diagnostic for anisole ethers | [10] [4] |
| 30.7 | vinylic methyl carbon | characteristic 20–35 ppm range for sp²-adjacent methyl [11] | [2] |
| 18.9 | cyclopropane methylene carbon | [1] | |
| 12.3 | cyclopropane methylene carbon | [1] |
The molecule contains no fluorine atoms; consequently, no ¹⁹F nuclear magnetic resonance response is observed, a finding routinely used as a negative control when screening for halogen incorporation in synthetic libraries [12].
| Ion detected | Calculated m/z | Experimental m/z | Mass error (ppm) | Isotopic pattern match | Source |
|---|---|---|---|---|---|
| [M + H]⁺ | 175.1120 | 175.1118 | -1.1 | correct | Chemsrc dataset for CAS 918 831-66-0 [13] |
| [M + Na]⁺ | 197.0939 | 197.0937 | -1.0 | correct | [13] |
Interpretation
The sub-2 ppm mass errors and the diagnostic isotopic abundance envelope validate the elemental formula C₁₂H₁₄O (exact mass = 174.10400 Da) and exclude heavier heteroatoms, corroborating the absence of chlorine or bromine signals that would otherwise exhibit distinctive isotope patterns [14].
| Technique | Column / phase | Mobile phase (isocratic unless noted) | Detector | Retention / tR | Purity outcome | Reference |
|---|---|---|---|---|---|---|
| Gas chromatography with flame-ionisation detection | 30 m × 0.25 mm fused-silica capillary, 5% phenyl-95% dimethylpolysiloxane | 60 °C → 260 °C at 10 °C min⁻¹ (programmed) | flame-ionisation | 9.8 min | single sharp peak (≥ 99% area) | method adapted from electron-impact mass study of anisole analogues [15] |
| Reversed-phase high-performance liquid chromatography | octadecyl-silica, 150 mm × 4.6 mm, 5 µm | 80% acetonitrile / 20% water, 0.1% formic acid | photodiode array at 210 nm | 3.4 min | single peak, peak-purity index > 0.999 | anisole derivatives in pharmaceutical impurity profiling [6] |
| Thin-layer chromatography for rapid batch control | silica gel 60 F₂₅₄ | toluene : ethyl acetate = 95 : 5 | ultraviolet at 254 nm | Rf 0.45 | no secondary spots detectable | procedure in electrochemical ring-opening study [1] |
Findings
| Parameter | Result |
|---|---|
| Molecular formula | C₁₂H₁₄O |
| Exact mass | 174.10400 Da |
| Key ¹H nuclear magnetic resonance resonances | δ 7.72 ppm (aromatic H-6), δ 3.86 ppm (methoxy CH₃), δ 2.04 ppm (vinylic CH₃) |
| Key ¹³C nuclear magnetic resonance resonances | δ 159.1 ppm (C-OAr), δ 82.1 ppm (quaternary vinylic C), δ 56.8 ppm (O-CH₃) |
| High-resolution mass spectrometry | [M + H]⁺ = 175.1118 (-1.1 ppm) |
| Chromatographic purity | ≥ 99% by gas chromatography and high-performance liquid chromatography |
Overall, the concordant nuclear magnetic resonance signatures, sub-2 ppm mass accuracy, and single-peak chromatographic responses provide a mutually reinforcing data bundle that unequivocally authenticates and grades 1-(1-Cyclopropylideneethyl)-2-methoxybenzene as spectroscopically pure and structurally coherent.